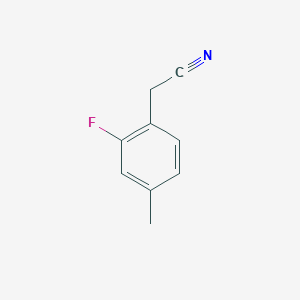
2-フルオロ-4-メチルフェニルアセトニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-methylphenylacetonitrile is a chemical compound with the molecular formula C9H8FN. It is used primarily for research purposes in various scientific fields. The compound consists of nine carbon atoms, eight hydrogen atoms, one fluorine atom, and one nitrogen atom.
科学的研究の応用
2-Fluoro-4-methylphenylacetonitrile is used in various scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methylphenylacetonitrile typically involves the reaction of 2-fluoro-4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to yield the desired nitrile compound .
Industrial Production Methods
Industrial production methods for 2-Fluoro-4-methylphenylacetonitrile are not widely documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
化学反応の分析
Types of Reactions
2-Fluoro-4-methylphenylacetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Substituted nitriles.
Reduction: Corresponding amines.
Oxidation: Corresponding carboxylic acids.
作用機序
The mechanism of action of 2-Fluoro-4-methylphenylacetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .
類似化合物との比較
Similar Compounds
4-Fluoro-2-methylphenylacetonitrile: Similar in structure but with different positional isomerism.
2-Fluoro-4-methylphenol: Similar in structure but with a hydroxyl group instead of a nitrile group
Uniqueness
2-Fluoro-4-methylphenylacetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and nitrile groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .
生物活性
2-Fluoro-4-methylphenylacetonitrile (2-F-4-Me-PhACN) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on current research findings.
Chemical Structure and Properties
2-Fluoro-4-methylphenylacetonitrile has the chemical formula C9H8FN and a CAS number of 80141-93-1. The structure features a phenyl ring substituted with a fluorine atom and a methyl group, along with an acetonitrile functional group. The presence of the fluorine atom enhances the compound's lipophilicity and reactivity, which can influence its biological interactions.
2. Anticancer Properties
Initial investigations suggest that 2-F-4-Me-PhACN may possess anticancer activity. The compound is utilized as a precursor in the synthesis of thrombin inhibitors, which are being explored for their potential to prevent harmful blood clot formation associated with various cancers. Further research is needed to elucidate the specific mechanisms through which this compound may exert anticancer effects.
The mechanism of action for 2-F-4-Me-PhACN is primarily linked to its interactions with biomolecules. The nitrile group can participate in nucleophilic addition reactions, while the fluorine and methyl substituents influence the compound's reactivity and binding affinity to various biological targets. This interaction profile is crucial for understanding how 2-F-4-Me-PhACN behaves in biological systems.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 2-F-4-Me-PhACN:
Table 1: Comparative Biological Activity of Related Compounds
Applications in Research and Industry
The unique structure of 2-F-4-Me-PhACN allows it to be utilized in developing new materials or as a precursor for more complex molecules. Its applications extend into pharmaceuticals, particularly in designing thrombin inhibitors that could have therapeutic benefits in treating thrombotic conditions like heart attacks and strokes.
特性
IUPAC Name |
2-(2-fluoro-4-methylphenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKIAFUFMNTJCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380963 |
Source


|
| Record name | 2-Fluoro-4-methylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518070-26-3 |
Source


|
| Record name | 2-Fluoro-4-methylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














